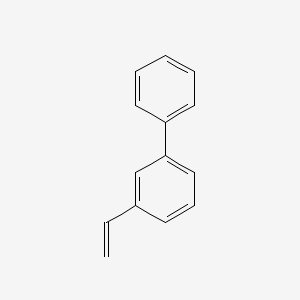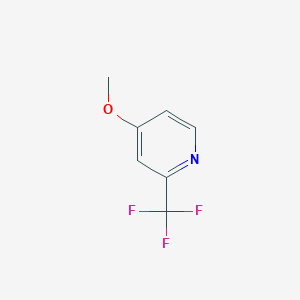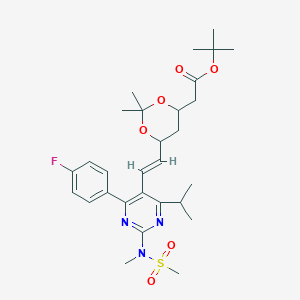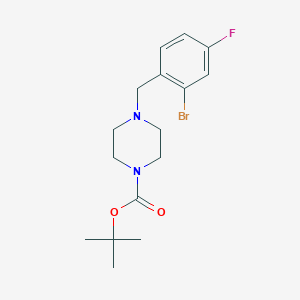
Spermine dihydrate
Overview
Description
Spermine dihydrate is a spermidine-derived biogenic polyamine, found as a polycation at all pH values. It is present in various tissues and organisms, often acting as an essential growth factor in some bacterial species. Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .
Mechanism of Action
Target of Action
Spermine dihydrate, a derivative of spermidine, is a biogenic polyamine found in various tissues and organisms . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . Spermine is also implicated in the regulation of gene expression . It has been shown to interact with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene .
Mode of Action
Spermine functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . It is derived from spermidine by spermine synthase and is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It has also been shown to increase the acetylation of microtubules, which is known to facilitate retrograde transport of autophagosomes from the cellular periphery to lysosomes located near the nucleus .
Biochemical Pathways
Spermine is involved in many essential biological pathways, including DNA, RNA, and ribosome synthetic processes . It plays a crucial role in responding to environmental stresses . Spermine’s role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress is well documented in plants .
Pharmacokinetics
While specific pharmacokinetic data for this compound is lacking, a study on spermidine supplementation in humans found that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermine are at least in part attributable to its metabolite, spermine .
Result of Action
Spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . It prevents endonuclease-mediated DNA fragmentation . In addition, it has been shown to protect plants from a variety of environmental insults .
Action Environment
The action of spermine can be influenced by environmental factors. For instance, in the case of Fusarium graminearum, a plant pathogenic fungus, spermidine was found to play a crucial role in responding to various environmental stresses . Furthermore, the effects of spermine are also influenced by the concentration of polyamines in the environment .
Biochemical Analysis
Biochemical Properties
Spermine dihydrate is a polyamine that interacts with various enzymes, proteins, and other biomolecules. It is involved in the stabilization of nucleic acids and the regulation of gene expression . This compound functions as a free radical scavenger, protecting DNA from oxidative damage . It interacts with enzymes such as spermine synthase, which converts spermidine to spermine, and spermine oxidase, which back-converts spermine to spermidine . These interactions are crucial for maintaining cellular homeostasis and protecting against DNA damage.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances mitochondrial calcium uptake by breaking the physical interactions between the mitochondrial calcium uniporter and its regulatory subunits . This compound also protects cardiomyocytes from high glucose-induced energy disturbances by targeting the calcium-sensing receptor and the ubiquitin-proteasome system . Additionally, it plays a role in regulating gene methylation, which can impact lifespan and cellular aging .
Molecular Mechanism
At the molecular level, this compound functions as a free radical scavenger, forming adducts that prevent oxidative damage to DNA . It binds to nucleic acids, stabilizing their helical structure and protecting them from endonuclease-mediated fragmentation . This compound also regulates gene expression by interacting with chromatin and influencing the activity of transcription factors . These molecular interactions are essential for maintaining genomic integrity and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to protect against oxidative stress and inflammation in various models . The stability and degradation of this compound can influence its long-term effects on cellular function. For example, the enzyme spermine oxidase, which converts spermine back to spermidine, plays a role in regulating polyamine levels and can impact the compound’s effectiveness over time . Long-term studies have shown that this compound can mitigate the adverse effects of high glucose and other stressors on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve recognition and spatial memory in rats, while higher doses can lead to adverse effects such as oxidative stress and inflammation . In a rat model of Alzheimer’s disease, this compound attenuated neurotoxicity induced by aluminium chloride and iron, demonstrating its neuroprotective effects at specific dosages . Excessive doses can lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of polyamines. It is synthesized from spermidine by the enzyme spermine synthase and can be converted back to spermidine by spermine oxidase . These metabolic pathways are essential for maintaining polyamine homeostasis and regulating cellular growth and differentiation . This compound also interacts with enzymes such as spermidine/spermine-N1-acetyltransferase, which regulates polyamine levels by acetylating spermine and spermidine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific polyamine transport systems. It is taken up by mitochondria via a polyamine uniporter, which is dependent on membrane potential . This transport system is saturable and specific for polyamines, ensuring efficient uptake and distribution within cells . This compound can also be transported across cell membranes by polyamine transporters, which are regulated by various cellular signals .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and mitochondria. In the nucleus, it stabilizes nucleic acids and protects against oxidative damage . In mitochondria, this compound enhances calcium uptake and regulates mitochondrial function . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spermine is synthesized from spermidine through the addition of an aminopropyl group by the enzyme spermine synthase. The reaction typically involves the use of spermidine and decarboxylated S-adenosylmethionine as substrates .
Industrial Production Methods: Industrial production of spermine dihydrate involves the controlled synthesis of spermine followed by crystallization to obtain the dihydrate form. The process requires careful handling to prevent oxidation, and the product is often stored in degassed water and frozen aliquots under inert gas to maintain stability .
Types of Reactions:
Oxidation: Spermine can undergo oxidation, forming various oxidative products.
Reduction: It can be reduced back to spermidine.
Substitution: Spermine can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various alkylating agents under mild conditions.
Major Products:
Oxidation: Produces aminoaldehydes and other oxidative derivatives.
Reduction: Yields spermidine.
Substitution: Forms substituted polyamines with modified functional groups.
Scientific Research Applications
Spermine dihydrate has a wide range of applications in scientific research:
Chemistry: Used in the study of nucleic acid structures and stabilization.
Biology: Plays a role in cell growth, gene regulation, and nucleic acid stabilization.
Industry: Utilized in the production of gene transfer agents and in the crystallization of DNA.
Comparison with Similar Compounds
Spermidine: A precursor to spermine, involved in similar biological processes.
Putrescine: Another polyamine in the same biosynthetic pathway, serving as a precursor to spermidine.
Uniqueness: Spermine is unique in its ability to stabilize nucleic acid structures and its role as a free radical scavenger. Unlike spermidine, spermine has a higher affinity for nucleic acids and is more effective in protecting DNA from oxidative damage .
By understanding the detailed properties and applications of spermine dihydrate, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRSMVAYLLBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610069 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403982-64-9 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 403982-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


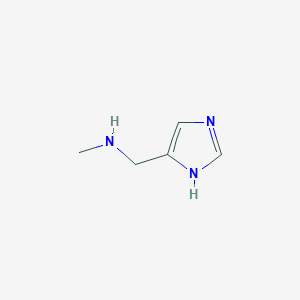
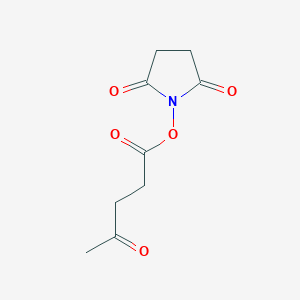
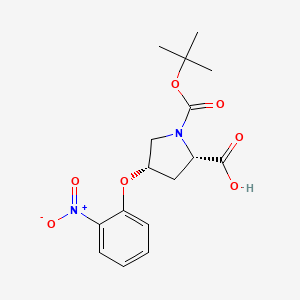

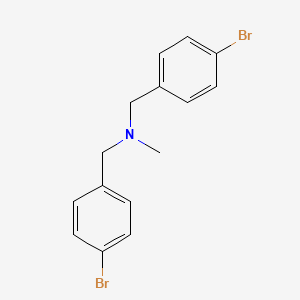
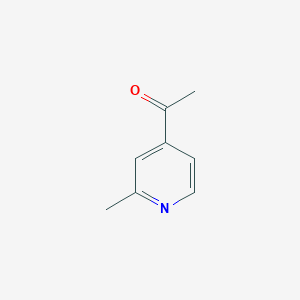
![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)
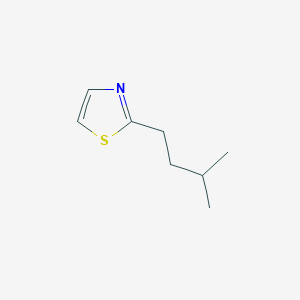
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
